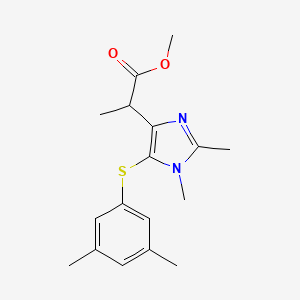
Methyl 2-(1,2-dimethyl-5-(3,5-methylphenylthio)-1H-imidazol-4-yl)propionate
Vue d'ensemble
Description
Methyl 2-(1,2-dimethyl-5-(3,5-methylphenylthio)-1H-imidazol-4-yl)propionate is a complex organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,2-dimethyl-5-(3,5-methylphenylthio)-1H-imidazol-4-yl)propionate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable sulfanyl donor reacts with the imidazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1,2-dimethyl-5-(3,5-methylphenylthio)-1H-imidazol-4-yl)propionate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Carboxylic acid derivatives.
Applications De Recherche Scientifique
Methyl 2-(1,2-dimethyl-5-(3,5-methylphenylthio)-1H-imidazol-4-yl)propionate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 2-(1,2-dimethyl-5-(3,5-methylphenylthio)-1H-imidazol-4-yl)propionate involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring, known for their broad range of biological activities.
Imidazole Derivatives: Various substituted imidazoles with different functional groups, each exhibiting unique properties and applications.
Uniqueness
Methyl 2-(1,2-dimethyl-5-(3,5-methylphenylthio)-1H-imidazol-4-yl)propionate is unique due to the presence of the sulfanyl group attached to a dimethylphenyl ring, which is not commonly found in other imidazole derivatives. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
178979-89-0 |
|---|---|
Formule moléculaire |
C17H22N2O2S |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
methyl 2-[5-(3,5-dimethylphenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoate |
InChI |
InChI=1S/C17H22N2O2S/c1-10-7-11(2)9-14(8-10)22-16-15(12(3)17(20)21-6)18-13(4)19(16)5/h7-9,12H,1-6H3 |
Clé InChI |
FXZJHAZJCMRJJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)SC2=C(N=C(N2C)C)C(C)C(=O)OC)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H,2H,3H-Benzo[G]indole](/img/structure/B8658439.png)
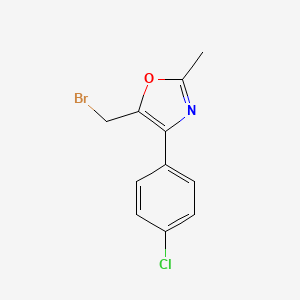
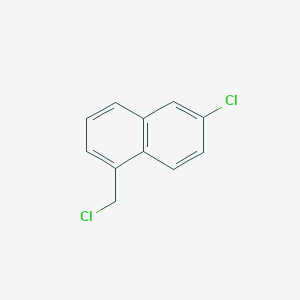
![4-[[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]-2-methoxyphenyl Acetate](/img/structure/B8658477.png)
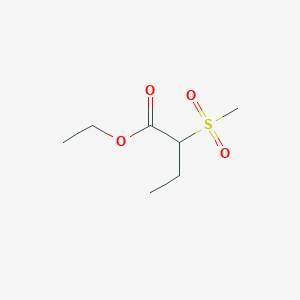
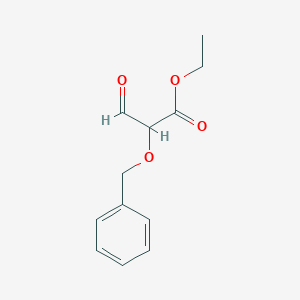
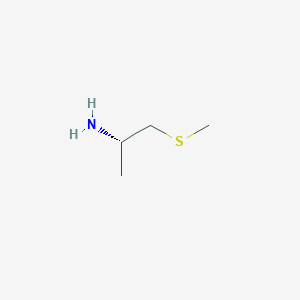
![2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid](/img/structure/B8658508.png)
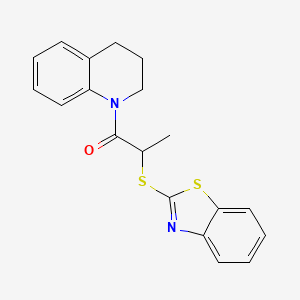
![2-Propanol, 1-amino-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B8658520.png)
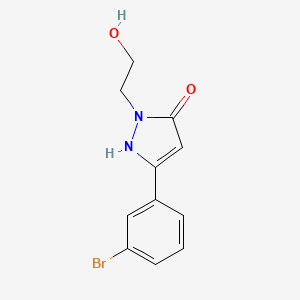
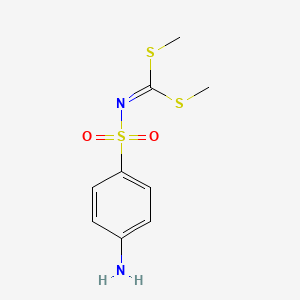
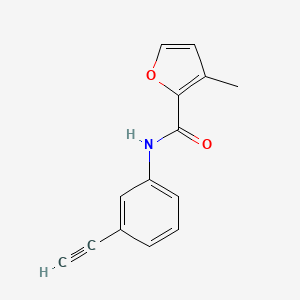
![3-[(2H-Tetrazol-5-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B8658560.png)
